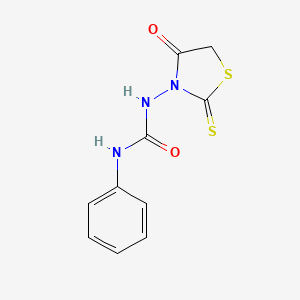

1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S2/c14-8-6-17-10(16)13(8)12-9(15)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRDTOICPKLHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Advanced Applications

Executive Summary

The compound 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea (CAS: 13238-64-7)[] represents a highly specialized molecular architecture that converges two privileged pharmacophores: a rhodanine (2-thioxo-4-thiazolidinone) core and a phenylurea moiety. While rhodanine derivatives are historically recognized as "frequent hitters" in high-throughput biological screening, functionalizing the N3 position with a phenylurea group transforms the scaffold into a highly specific ligand[2]. This functionalization dramatically alters the electronic landscape of the molecule, introducing a dense network of hydrogen bond donors and acceptors alongside a soft Lewis base (the thiocarbonyl group).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the mechanistic causality behind its synthesis, profile its physicochemical behavior, and provide self-validating protocols for its application in drug discovery and advanced potentiometric chemosensors[3].

Structural and Physicochemical Profiling

Understanding the physicochemical behavior of this compound is critical for predicting its solubility, reactivity, and binding affinity. The molecule features an N-N bond connecting the thiazolidine ring to the urea group, creating a unique conformational rigidity due to the adjacent carbonyl and thiocarbonyl steric bulk.

Table 1: Key Physicochemical Parameters and Causality

| Parameter | Value | Causality / Functional Significance |

| Molecular Formula | C₁₀H₉N₃O₂S₂ | Defines the stoichiometric foundation and elemental composition. |

| Molecular Weight | 267.33 g/mol | Falls well within Lipinski’s Rule of 5, optimizing it for small-molecule drug design and membrane permeability. |

| Hydrogen Bond Donors | 2 (Urea NH groups) | Critical for target kinase binding and structural alignment during metal ionophore chelation. |

| Hydrogen Bond Acceptors | 4 (O and S atoms) | Enhances dipole-dipole interactions in polar protic environments, dictating solvent selection during synthesis. |

| Reactive Centers | C=S, C=O, NH-CO-NH | The thiocarbonyl sulfur acts as a soft Lewis base, enabling high-affinity complexation with soft heavy metals (e.g., Ag⁺, Cu²⁺)[2]. |

Synthetic Methodology and Mechanistic Causality

The synthesis of 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea relies on the nucleophilic addition of an amine to an isocyanate. Specifically, it involves the reaction of 3-amino-2-thioxo-4-thiazolidinone (3-aminorhodanine, CAS: 1438-16-0)[4] with phenyl isocyanate (CAS: 103-71-9)[5].

Mechanistic Insight: The N3-amino group of 3-aminorhodanine exhibits the "alpha-effect." Because it is adjacent to the amide nitrogen of the thiazolidine ring, the lone pair repulsion increases its ground-state energy, making it a surprisingly strong nucleophile despite the electron-withdrawing nature of the adjacent ring carbonyl. This allows it to readily attack the highly electrophilic central carbon of the phenyl isocyanate, passing through a dipolar transition state before a rapid proton transfer yields the stable urea linkage[6].

Workflow and mechanistic pathway for the anhydrous synthesis of the target phenylurea derivative.

Advanced Applications: Therapeutics and Chemosensors

Pharmacological Potential

Rhodanine derivatives are heavily investigated as antimicrobial agents, aldose reductase inhibitors, and anti-diabetic compounds (analogous to thiazolidinediones like pioglitazone). The addition of the phenylurea moiety introduces a known kinase-binding pharmacophore. The urea group can form bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets, while the rhodanine core occupies the hydrophobic specificity pockets[3].

Ion-Selective Electrodes (ISEs) and Chemosensors

Recent advancements have positioned rhodanine derivatives as elite ionophores for environmental monitoring[2]. According to Hard-Soft Acid-Base (HSAB) theory, the thiocarbonyl (C=S) sulfur is a "soft" base. It exhibits extreme selectivity for "soft" heavy metal cations, particularly Silver (Ag⁺), Copper (Cu²⁺), and Mercury (Hg²⁺). The adjacent urea group acts synergistically, providing a secondary coordination sphere that stabilizes the metal complex via hydrogen bonding, translating the binding event into a measurable potentiometric or fluorometric signal[3].

Coordination logic of the rhodanine-phenylurea ionophore in heavy metal potentiometric sensing.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol A: Anhydrous Synthesis and Isolation

Causality Check: Why use anhydrous THF instead of ethanol? While ethanol is a common solvent for rhodanine condensations, it contains a highly nucleophilic hydroxyl group that will outcompete the 3-aminorhodanine, reacting with phenyl isocyanate to form ethyl N-phenylcarbamate. Anhydrous THF ensures the isocyanate remains intact for the target N-N coupling.

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Purge with dry Nitrogen (N₂) for 15 minutes.

-

Dissolution: Dissolve 10 mmol (1.48 g) of 3-aminorhodanine[4] in 30 mL of anhydrous THF under continuous stirring.

-

Addition: Cool the reaction mixture to 0°C using an ice bath. Add 11 mmol (1.2 mL) of phenyl isocyanate[5] dropwise over 10 minutes using a pressure-equalizing dropping funnel.

-

Reaction: Remove the ice bath and heat the mixture to a gentle reflux (65°C) for 4 hours.

-

In-Process Validation (TLC): Spot the mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 6:4). The disappearance of the 3-aminorhodanine spot (UV active, stains brown with iodine) confirms reaction completion.

-

Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to remove unreacted isocyanate and symmetric diphenylurea byproducts.

-

Final Validation (FTIR): Perform an FTIR analysis of the recrystallized product. Self-Validation: The total disappearance of the intense isocyanate -N=C=O stretch at ~2270 cm⁻¹ and the emergence of a new urea carbonyl stretch at ~1650 cm⁻¹ alongside the rhodanine carbonyl at ~1730 cm⁻¹ confirms the formation of the target compound.

Protocol B: Fabrication of a Potentiometric Ion-Selective Electrode (ISE)

Causality Check: Why use o-NPOE as a plasticizer? The highly polar nature of the rhodanine-urea complex requires a polar plasticizer like o-nitrophenyloctyl ether (o-NPOE) to ensure adequate solubility of the ionophore within the hydrophobic PVC matrix, preventing crystallization and subsequent signal drift over time[3].

-

Membrane Cocktail Preparation: In a glass vial, dissolve 3.0 mg of the synthesized 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea (Ionophore), 33.0 mg of high-molecular-weight PVC, 63.0 mg of o-NPOE, and 1.0 mg of Sodium tetraphenylborate (NaTPB, lipophilic additive) in 3 mL of THF.

-

Casting: Pour the cocktail into a glass ring (20 mm diameter) resting on a smooth glass plate.

-

Evaporation: Cover with a filter paper to allow slow evaporation of THF over 24 hours at room temperature, yielding a transparent, flexible membrane (~0.1 mm thick).

-

Electrode Assembly: Cut a 7 mm disk from the membrane and glue it to the tip of a PVC tube using a THF/PVC slurry. Fill the tube with an internal reference solution (0.01 M CuCl₂ or AgNO₃, depending on the target).

-

Validation (Nernstian Calibration): Condition the electrode in a 10⁻³ M target ion solution for 12 hours. Measure the electromotive force (EMF) against a Ag/AgCl reference electrode across a concentration range of 10⁻¹ to 10⁻⁸ M. Self-Validation: A linear response with a slope of ~29.5 mV/decade (for Cu²⁺) or ~59.1 mV/decade (for Ag⁺) validates the successful coordination and function of the sensor[2].

References

- The use of rhodanine derivative compounds as sensor materials in different analytical techniques ResearchG

- The synthesis, sensor and biological properties of two novel rhodanine derivative molecules Journal of the Indian Chemical Society (via ResearchG

- 3-Aminorhodanine | C3H4N2OS2 | CID 74033 PubChem - NIH

- Hazardous Substances (Chemicals) Transfer Notice 2006 Victoria University of Wellington

- The preparation and reactions of some rhodanines ResearchG

- CAS 13238-64-7 (1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea) BOC Sciences

Sources

An In-depth Technical Guide on the Structure Elucidation of 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea, a molecule of interest in medicinal chemistry. The guide is designed for researchers, scientists, and professionals in drug development, offering a narrative that combines technical accuracy with practical insights. We will delve into the synthetic pathway, followed by a multi-pronged analytical approach for unequivocal structure confirmation. This includes an in-depth analysis of spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity.

Introduction

The compound 1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea belongs to a class of heterocyclic compounds incorporating both a rhodanine (2-thioxo-1,3-thiazolidin-4-one) and a phenylurea moiety. Rhodanine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The phenylurea scaffold is also a common feature in many biologically active molecules. A thorough and accurate structural elucidation is the foundational step in understanding its chemical behavior and potential as a therapeutic agent. This guide will walk through a logical and systematic process to confirm the identity and structure of this target molecule.

Synthesis Pathway

The logical synthesis of 1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea involves a two-step process. This approach is designed for efficiency and high yield.

Step 1: Synthesis of 3-Amino-2-thioxo-1,3-thiazolidin-4-one (3-Aminorhodanine)

The precursor, 3-aminorhodanine, can be synthesized through the cyclization of appropriate starting materials. One common method involves the reaction of thiourea with a suitable three-carbon synthon.

Step 2: Reaction with Phenyl Isocyanate

The crucial C-N bond formation to introduce the phenylurea moiety is achieved by reacting 3-aminorhodanine with phenyl isocyanate.[3] The nucleophilic amino group of the 3-aminorhodanine attacks the electrophilic carbon of the isocyanate, leading to the formation of the desired urea linkage.

Caption: Synthetic route to the target molecule.

Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for an unambiguous structure determination. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Signals:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Methylene protons (-CH₂-S-) of the thiazolidinone ring | ~4.2 - 4.4 | Singlet | 2H | Protons on the carbon adjacent to the sulfur and carbonyl groups. The singlet nature arises from the absence of adjacent protons. |

| Phenyl protons (-C₆H₅) | ~7.0 - 7.6 | Multiplet | 5H | Aromatic protons of the phenyl ring. The complex multiplet is due to coupling between ortho, meta, and para protons. |

| Amide protons (-NH-) | ~8.5 - 10.0 | Two broad singlets | 2H | The two NH protons of the urea linkage are expected to be broad due to quadrupole effects of the nitrogen and potential for hydrogen bonding. Their chemical shifts can be sensitive to solvent and concentration. |

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| Methylene carbon (-C H₂-S-) | ~35 - 45 | Aliphatic carbon adjacent to sulfur.[4] |

| Phenyl carbons (-C ₆H₅) | ~120 - 140 | Aromatic carbons. The exact shifts depend on the substitution pattern. |

| Carbonyl carbon (-C =O) of thiazolidinone | ~170 - 175 | Carbonyl carbon in a five-membered ring.[5] |

| Thiocarbonyl carbon (-C =S) | ~190 - 205 | Thiocarbonyl carbons are significantly downfield.[6] |

| Urea carbonyl carbon (-NH-C O-NH-) | ~150 - 155 | Carbonyl carbon of the urea moiety. |

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the synthesized compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the NH groups.

-

Vortex the sample until fully dissolved.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H stretch (urea) | 3200 - 3400 | Medium, often broad | Stretching vibration of the N-H bonds in the urea group.[7] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak | C-H stretching of the phenyl ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to weak | C-H stretching of the methylene group in the thiazolidinone ring. |

| C=O stretch (amide I band, urea) | 1680 - 1700 | Strong | Carbonyl stretching of the urea moiety.[8] |

| C=O stretch (thiazolidinone) | 1720 - 1740 | Strong | Carbonyl stretching within the five-membered ring.[9] |

| C=S stretch (thiocarbonyl) | 1200 - 1250 | Medium to strong | Stretching vibration of the C=S bond.[10] |

| C-N stretch | 1350 - 1450 | Medium | C-N stretching vibrations. |

| C-S stretch | 600 - 800 | Weak to medium | C-S bond stretching.[11] |

Experimental Protocol: IR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.

Expected Mass Spectrometric Data (Electrospray Ionization - ESI):

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The most crucial piece of information is the molecular weight. For C₁₀H₉N₃O₂S₂, the exact mass is approximately 267.01 g/mol . In positive ion mode, a peak at m/z 268.02 would be expected for the protonated molecule.

-

Key Fragmentation Patterns: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for phenylurea derivatives involve cleavage of the C-N bonds of the urea linkage.[12] For the rhodanine moiety, fragmentation may involve the loss of small molecules like CO or CS.

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and its fragmentation patterns.

Caption: Overall workflow for structure elucidation.

X-ray Crystallography (Optional but Definitive)

For an absolute and unambiguous confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. If a suitable single crystal of the compound can be grown, this technique can provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[13]

Experimental Protocol: X-ray Crystallography

-

Grow single crystals of the compound, often by slow evaporation of a solvent from a saturated solution.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using specialized software.

Conclusion

References

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts (ppm) for derivative 5b. Retrieved from [Link]

-

Bădărău, E., et al. (2019). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 24(15), 2799. Available at: [Link]

-

Ghorab, M. M., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(19), 4496. Available at: [Link]

-

Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 32(3), 195-210. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Rhodanine at BMRB. Retrieved from [Link]

-

Adams, D. M., & Cornell, J. B. (1967). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884-888. Available at: [Link]

-

ResearchGate. (n.d.). Important IR spectral bands (cm-1) of thiourea and its complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Retrieved from [Link]

-

Nishikawa, M., Mima, H., & Kanzawa, T. (1962). Infrared Spectra of Thiourea and its Inclusion Compounds. I. Vibrational Spectrum of Rhombohedral Thiourea. Chemical and Pharmaceutical Bulletin, 10(12), 1199-1204. Available at: [Link]

-

Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 482-490. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis and Spectroscopic Identification of a New Series of 2-Iminothia-zolidin-4-one Compounds from Aromatic Heterocyclic. AIP Conference Proceedings, 1968(1), 020010. Available at: [Link]

-

Pose-Juan, E., et al. (2012). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. Journal of Chromatography A, 1257, 66-75. Available at: [Link]

-

An, N., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Journal of Mass Spectrometry, 56(10), e4778. Available at: [Link]

-

El-Gamal, S. M., et al. (2021). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 26(19), 5851. Available at: [Link]

-

Li, Y., et al. (2010). 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2571. Available at: [Link]

-

Bichon, E., et al. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. Journal of Chromatography B, 838(2), 96-106. Available at: [Link]

-

SpectraBase. (n.d.). Rhodanine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Accurate masses of product ions in the fragmentation of the [M + H] + ion of compound 1. Retrieved from [Link]

-

IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. Available at: [Link]

-

Novelty Journals. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Available at: [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-420. Available at: [Link]

-

Stuart, D. R., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Journal of the American Chemical Society, 133(32), 12500-12503. Available at: [Link]

-

Al-Obaidi, A. S. M., et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1269. Available at: [Link]

-

El-Saghier, A. M. M., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 24(17), 3058. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available at: [Link]

-

Nguyen, T. T. H., et al. (2017). Crystal structure of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1364-1368. Available at: [Link]

-

Al-Obaidi, A. S. M., et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1269. Available at: [Link]

-

Dömling, A. (2013). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 9, 805-826. Available at: [Link]

-

JYU. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activi. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile. Retrieved from [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Synthesis and Biological Applications of Thiazolidinone | IntechOpen [intechopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. noveltyjournals.com [noveltyjournals.com]

- 6. bmse000840 Rhodanine at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Crystal structure of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea: A Technical Guide

This guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea, a molecule of interest in medicinal chemistry due to the prevalence of the thiazolidinone core in various pharmacologically active compounds.[1][2] As a senior application scientist, this document is structured to not only present the predicted spectral data but also to elucidate the rationale behind the spectral interpretations, thereby offering a practical framework for researchers in the field of drug discovery and organic synthesis.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea possesses several key functional groups that will give rise to characteristic spectroscopic signals: a phenylurea moiety, a thiazolidinone ring, a ketone carbonyl group, and a thiocarbonyl group.

Diagram: Molecular Structure of 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea

Caption: Chemical structure of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea would be characterized by the vibrational frequencies of its constituent bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-3400 | Medium | N-H stretch | Characteristic of the N-H bond in the urea moiety. |

| 3000-3100 | Medium-Weak | Aromatic C-H stretch | Arises from the C-H bonds of the phenyl group. |

| 2900-3000 | Weak | Aliphatic C-H stretch | Corresponds to the C-H bonds of the methylene group in the thiazolidinone ring. |

| ~1720 | Strong | C=O stretch (ketone) | Indicative of the carbonyl group at the C4 position of the thiazolidinone ring.[3] |

| ~1680 | Strong | C=O stretch (urea) | Characteristic of the carbonyl group in the phenylurea moiety. |

| 1590-1600 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| 1200-1300 | Strong | C=S stretch (thiocarbonyl) | Due to the thiocarbonyl group at the C2 position of the thiazolidinone ring. |

| ~1240 | Medium | C-N stretch | Arises from the various C-N bonds within the molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 400 MHz or higher. For ¹³C NMR, a frequency of 100 MHz or higher is common.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | Singlet | 1H | NH -Phenyl | The urea N-H proton is expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl group. |

| ~8.5 | Singlet | 1H | Thiazolidinone-N-CO-NH | This urea N-H proton is also deshielded. |

| 7.0-7.6 | Multiplet | 5H | Aromatic H | Protons on the phenyl ring will appear as a complex multiplet. The exact splitting pattern depends on the substitution. |

| ~4.0 | Singlet | 2H | -S-CH₂ -CO- | The methylene protons on the thiazolidinone ring are adjacent to a sulfur atom and a carbonyl group, leading to a downfield shift. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C =S (thiocarbonyl) | Thiocarbonyl carbons are significantly deshielded and appear at very low field. |

| ~170 | C =O (ketone) | The ketone carbonyl carbon of the thiazolidinone ring. |

| ~155 | C =O (urea) | The carbonyl carbon of the urea moiety. |

| ~140 | Aromatic C (ipso) | The carbon of the phenyl ring attached to the nitrogen. |

| 120-130 | Aromatic C H | Carbons of the phenyl ring. |

| ~35 | -S-C H₂-CO- | The methylene carbon in the thiazolidinone ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

-

Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

The molecular weight of 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea (C₁₀H₇N₃O₂S₂) is 281.31 g/mol .

| m/z | Ion | Rationale |

| 282 | [M+H]⁺ | The protonated molecular ion, which is commonly observed in ESI-MS. |

| 304 | [M+Na]⁺ | The sodium adduct of the molecular ion. |

| 162 | [C₇H₅N₂OS]⁺ | Fragmentation resulting from the cleavage of the bond between the thiazolidinone nitrogen and the urea carbonyl. |

| 120 | [C₇H₆NO]⁺ | Further fragmentation of the phenylurea moiety. |

| 93 | [C₆H₅NH₂]⁺ | Formation of aniline fragment. |

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for the target compound.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the key spectroscopic data for 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea. The presented FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry data are based on the fundamental principles of spectroscopy and analysis of the compound's structural features. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of novel thiazolidinone-based compounds, enabling them to anticipate and interpret their experimental findings with greater confidence.

References

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... Retrieved from [Link]

-

MDPI. (2019, August 23). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Retrieved from [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link] s.pk/wp-content/uploads/2020/08/33-6-p-1-10.pdf

-

Systematic Reviews in Pharmacy. (2020, February 24). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and characterization of some isoxazolyl 1,3-thiazolidin-4-ones. Retrieved from [Link]

-

PMC. (n.d.). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (2020, February 24). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C -NMR data for the prepared thiazolidinones (4a-e). Retrieved from [Link]

-

ResearchGate. (2026, February 9). Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

-

PubMed. (2020, April 1). Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 8). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors. Retrieved from [Link]

-

Scholars Middle East Publishers. (2025, June 5). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Isobutyl-2-thioxo-thiazolidin-3-yl)-2,2-dimethyl-propan-1-one. Retrieved from [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones | MDPI [mdpi.com]

A Technical Guide to the Biological Activity of Thiazolidinone-Phenylurea Derivatives

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the thiazolidinone and phenylurea moieties stand out as "privileged scaffolds"—core structures that are consistently found in biologically active compounds across a wide range of therapeutic areas.[1][2][3] The thiazolidinone ring, a five-membered heterocycle containing sulfur and nitrogen, offers a versatile template for chemical modification at positions 2, 3, and 5, allowing for the fine-tuning of pharmacological properties.[4][5] Its derivatives are known to exhibit an impressive spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][4][6]

Similarly, the phenylurea fragment is a key pharmacophore in numerous approved drugs, particularly in oncology, where it often serves as a crucial hinge-binding motif for kinase inhibitors. The strategic hybridization of these two pharmacophores into single molecular entities—thiazolidinone-phenylurea derivatives—has emerged as a highly productive strategy in drug discovery. This guide provides a detailed exploration of the diverse biological activities of these hybrid molecules, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

General Synthetic Strategy: A Workflow for Hybridization

The synthesis of thiazolidinone-phenylurea derivatives typically follows a multi-step but logical pathway. A common and effective approach involves the initial synthesis of a 2-imino-1,3-thiazolidin-4-one core from a corresponding thiourea precursor. This core is then elaborated, often via a Knoevenagel condensation, to introduce further diversity.

Caption: General synthetic workflow for thiazolidinone-phenylurea derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

Thiazolidinone-phenylurea derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[7][8][9]

Mechanism of Action: Kinase Inhibition, Cell Cycle Arrest, and Apoptosis

A primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cancer progression.[8] By mimicking the success of kinase inhibitors like Imatinib, which features a phenylaminopyrimidine core, researchers have designed thiazolidinone-phenylurea hybrids that show promise in this area.[7]

Beyond kinase inhibition, these derivatives exert their effects by:

-

Inducing Cell Cycle Arrest: Certain compounds have been shown to arrest the cell cycle at specific checkpoints, such as G0/G1 or G2/M phases, thereby preventing cancer cells from dividing.[7]

-

Inducing Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10] Some compounds have also been found to be more genotoxic towards cancer cells than standard drugs.[7]

Caption: Anticancer mechanisms of thiazolidinone-phenylurea derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 5-benzylidene-2-arylimino-4-thiazolidinone | K562 (Leukemia) | 3.52 - 8.16 | [7] |

| Isatin-thiazolidinone hybrid (7g) | MCF-7 (Breast) | 40 | [10] |

| Isatin-thiazolidinone hybrid (7g) | A549 (Lung) | 40 | [10] |

| Isatin-thiazolidinone hybrid (7g) | PC3 (Prostate) | 50 | [10] |

| 1,2,4-triazole–4-thiazolidinone hybrid (44) | NCI 60-cell line panel (Mean) | 3.54 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]

-

Compound Treatment: Prepare serial dilutions of the thiazolidinone-phenylurea derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Etoposide).[10]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.[10][12]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazolidinone core is a well-established pharmacophore in antimicrobial drug discovery.[13][14][15] When combined with a phenylurea moiety, the resulting derivatives often exhibit potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[13][16]

Mechanism of Action: Targeting Essential Bacterial and Fungal Enzymes

The antimicrobial action of these compounds is believed to involve the inhibition of key microbial enzymes essential for survival.

-

Antibacterial Action: Docking studies suggest that a probable mechanism is the inhibition of MurB, an enzyme involved in the cytoplasmic steps of peptidoglycan biosynthesis in bacteria like E. coli.[13] Peptidoglycan is a critical component of the bacterial cell wall, and its disruption leads to cell death.[17]

-

Antifungal Action: For antifungal activity, the likely target is CYP51 (lanosterol 14α-demethylase), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights for optimizing antimicrobial potency:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring generally enhances antimicrobial activity.[14][18]

-

Electron-Donating Groups: Conversely, electron-donating groups on the phenyl ring tend to decrease antimicrobial activity.[14]

-

Substituent Position: The position of substituents on the thiazolidinone and phenyl rings significantly impacts activity, highlighting the importance of precise structural modifications.[19]

Quantitative Data: Antibacterial and Antifungal Potency

The efficacy of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound Class | Organism | MIC Range (mg/mL) | Reference |

| Benzothiazole-Thiazolidinone Hybrids | Gram-positive & Gram-negative bacteria | 0.008 - 0.24 | [13] |

| Thiazolidinone Derivative (TD-H2-A) | Staphylococcus aureus strains | 0.0063 - 0.025 | [20] |

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| 1,3-thiazolidin-4-one derivatives | Bacteria | 7 - 13 | [19] |

| 1,3-thiazolidin-4-one derivatives | Fungi | 13 - 17 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection for turbidity after incubation.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should also be tested as a reference.[13][14]

-

Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[21] Thiazolidinone derivatives have shown promise as anti-inflammatory agents, primarily by targeting the COX-2 enzyme.[1][21][22]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[21] Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[21] Thiazolidinone-phenylurea derivatives have been designed to selectively bind to and inhibit the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.[22] Additionally, some compounds have shown the ability to inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-6.[23]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Methodology:

-

Animal Acclimatization: Use Wistar rats (150-200 g) and allow them to acclimatize to laboratory conditions for at least one week.[21]

-

Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Diclofenac, Ibuprofen), and test groups for different doses of the thiazolidinone derivatives.[4][16] Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar tissue of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the volume of the injected paw immediately after the injection (0 hours) and at regular intervals thereafter (e.g., 2, 4, 6, and 24 hours) using a plethysmometer.[4]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Antiviral Activity

The structural versatility of the thiazolidinone scaffold has also led to the discovery of derivatives with significant antiviral properties against a range of viruses, including HIV, Zika virus (ZIKV), and various herpes viruses.[1][11][18][19]

Mechanism of Action: Targeting Viral Enzymes

The antiviral mechanisms are virus-specific but often involve the inhibition of essential viral enzymes.

-

Anti-HIV Activity: Some thiazolidinone derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme and allosterically inhibiting its function, thus preventing the conversion of viral RNA to DNA.[1]

-

Anti-ZIKV Activity: For flaviviruses like ZIKV, a promising target is the NS5 protein, which contains RNA-dependent RNA polymerase (RdRp) activity essential for viral replication.[11] Thiazolidinone derivatives have been identified that inhibit virus-induced cytopathic effects (CPEs), with NS5 being a likely target.[11]

Quantitative Data: Antiviral Efficacy

| Compound Class | Virus | IC50 (µM) | Activity | Reference |

| Thiazolidinedione (GQ-402) | Zika Virus (ZIKV) | 15.7 | Inhibition of Cytopathic Effect | [11] |

| Thiazolidinedione (ZKC-10) | Zika Virus (ZIKV) | 57.4 | Inhibition of Cytopathic Effect | [11] |

| Thiazolidinedione (GQ-396) | Zika Virus (ZIKV) | 62.6 | Inhibition of Cytopathic Effect | [11] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the destructive effects of a virus.

Principle: Many viruses cause visible damage, or cytopathic effects, to the cells they infect, leading to cell lysis and death. An effective antiviral agent will prevent or reduce this CPE.

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 cells for ZIKV) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[11]

-

Infection and Treatment: Remove the culture medium and infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.1.[11] Subsequently, add fresh medium containing serial dilutions of the test compounds. Include a virus control (cells + virus, no compound) and a cell control (cells only).

-

Incubation: Incubate the plate for a period sufficient for CPE to develop in the virus control wells (e.g., 72 hours).[11]

-

CPE Evaluation: Assess cell viability using a suitable method. This can be done by microscopic examination or, more quantitatively, using a cell viability assay like the CellTox™ Green Cytotoxicity Assay or MTT assay.[11]

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Determine the IC50 (the concentration that inhibits CPE by 50%). It is crucial to also run a parallel cytotoxicity assay on uninfected cells to ensure the observed effects are due to antiviral activity and not compound toxicity.[11]

Conclusion and Future Perspectives

The hybridization of thiazolidinone and phenylurea scaffolds has proven to be a highly fruitful strategy in medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. Their ability to interact with diverse and therapeutically relevant targets—from bacterial cell wall enzymes and viral polymerases to protein kinases and cyclooxygenases—underscores their potential as lead structures for the development of new drugs.

Future research should focus on the structural optimization of existing leads to enhance potency and selectivity. The SAR data gathered so far indicates that targeted modifications, particularly with halogen substituents on the aromatic rings, can significantly improve efficacy. Furthermore, exploring novel combinations of these hybrids with other pharmacophores may unlock synergistic effects and help overcome the persistent challenge of drug resistance in both oncology and infectious diseases. The continued investigation of these "wonder nucleus" hybrids holds significant promise for addressing unmet medical needs.[3]

References

-

Gurdal, E. E., et al. (2021). Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids. PubMed. [Link]

-

Gouda, M. A., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. [Link]

-

Singh, S., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. PubMed. [Link]

-

Kumar, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Preprints.org. [Link]

-

Jose, E., et al. (2021). A Brief Review on Biological Activities of Thiazolidinone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

He, G., et al. (2022). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. PeerJ. [Link]

-

Wikipedia. (n.d.). Thiazolidinedione. Wikipedia. [Link]

-

Profire, L., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Jetir. (2022). RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF THIAZOLIDINONE DERIVATIVES: A BRIEF REVIEW. Jetir.org. [Link]

-

Kulkarni, S. K., et al. (2004). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. Semantic Scholar. [Link]

-

Campbell, I. W. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber. [Link]

-

Dash, B. P., et al. (2007). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Asian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Scheme 19. 4-Thiazolidinone derivatives showing antiviral activity (47e50). ResearchGate. [Link]

-

Shingare, P. A., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

-

Shelar, V., et al. (2010). Synthesis and antimicrobial activity of some novel thiazolidinone derivatives. Scholars Research Library. [Link]

-

Kumar, R., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry. [Link]

-

Malekmohammadi, S., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry. [Link]

-

Havrylyuk, D., et al. (2011). Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. PubMed. [Link]

-

Zhang, Y., et al. (2013). Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. PubMed. [Link]

-

Khan, K. M., et al. (2012). Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1. PubMed. [Link]

-

Al-Bayati, R. I. H., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

-

Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. [Link]

-

Froes, C. A. P., et al. (2020). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports. [Link]

-

Cuellar-Camacho, J. L., et al. (2024). Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors. MDPI. [Link]

-

Singh, U. P., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Heliyon. [Link]

-

Bielenica, A., et al. (2021). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Cancers. [Link]

-

Xu, Z., et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances. [Link]

-

Campbell, I. W. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber. [Link]

-

Pandey, Y., et al. (2011). Biological Activities of Thiazolidine – A Review. International Journal of PharmTech Research. [Link]

-

Naim, M. J., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

-

Al-Wahaibi, L. H., et al. (2022). Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E. Frontiers in Chemistry. [Link]

-

Taylor & Francis Online. (2023). Triple targeting of mutant EGFRL858R/T790M, COX-2, and 15-LOX: design and synthesis of novel quinazolinone tethered phenyl urea derivatives for anti-inflammatory and anticancer evaluation. Taylor & Francis Online. [Link]

-

Marković, V., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. [Link]

-

Liu, X., et al. (2019). Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. MDPI. [Link]

-

Saltiel, A. R., & Olefsky, J. M. (1999). Unraveling the mechanism of action of thiazolidinediones. The Journal of Clinical Investigation. [Link]

-

Der Pharma Chemica. (2010). Pharmacological Evaluation of Thiazolidinone Derivatives: A Prespective Review. Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). The structure–activity relationship of the thiazolyl-urea derivatives... ResearchGate. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. jetir.org [jetir.org]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of 2-Thioxo-1,3-thiazolidinone Compounds: A Technical Guide to Target Modulation and Assay Triage

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery campaigns, I frequently encounter the 2-thioxo-1,3-thiazolidinone (rhodanine) core. This heterocyclic structure represents a fascinating dichotomy in medicinal chemistry. On one hand, it is a "privileged scaffold" that has yielded potent, clinically approved therapeutics like the aldose reductase inhibitor Epalrestat[1][2]. On the other hand, rhodanines are infamous as Pan-Assay Interference Compounds (PAINS)—notorious frequent hitters that generate false positives in high-throughput screening (HTS) through promiscuous reactivity[3].

This whitepaper dissects the chemical causality behind the rhodanine mechanism of action (MoA). By understanding the structural basis of its reactivity, researchers can deploy the self-validating experimental workflows detailed below to separate genuine pharmacological target modulation from assay artifacts.

The Structural Dichotomy: Pharmacophore vs. Electrophile

The biological activity of rhodanine derivatives is dictated by their unique electronic distribution. The core five-membered ring contains a thioxo group at C2, an acidic nitrogen at N3, and a carbonyl at C4.

The Causality of Reactivity: Most bioactive rhodanines feature a 5-arylidene substitution. The exocyclic double bond at C5 is conjugated with the C4 carbonyl, creating an electron-deficient β -carbon. This renders the molecule a potent Michael acceptor [3].

-

Target-Specific Binding: When the electrophilicity is sterically hindered or electronically dampened, the scaffold engages in highly specific, reversible non-covalent interactions (e.g., hydrogen bonding and hydrophobic packing) within enzyme active sites[4].

-

Promiscuous Interference: When highly electrophilic, the double bond undergoes irreversible covalent Michael addition with off-target nucleophiles (like protein cysteines), leading to PAINS-related assay interference[5].

Fig 1: Divergent reactivity of rhodanines: specific target binding vs. promiscuous PAINS interference.

Validated Mechanisms of Action (Target-Specific)

Reversible Non-Competitive Inhibition: Aldose Reductase (ALR2)

Epalrestat is currently the only commercially available aldose reductase inhibitor (ARI)[2]. In diabetic patients, chronic hyperglycemia forces excess glucose into the polyol pathway, where ALR2 reduces it to sorbitol. Sorbitol accumulation causes osmotic stress, leading to diabetic neuropathy and retinopathy[4]. Mechanism: Epalrestat acts as a reversible, non-competitive inhibitor. It does not covalently bind the enzyme. Instead, the carboxylic acid moiety at the N3 position anchors the molecule via hydrogen bonds, while the hydrophobic 5-arylidene tail packs tightly into the specificity pocket of ALR2, locking the enzyme in an inactive conformation[2][4].

Fig 3: The Polyol Pathway and its targeted modulation by the rhodanine derivative Epalrestat.

Irreversible Covalent Inhibition: Antimicrobial Targets

Certain rhodanine derivatives have been rationally designed to target bacterial Penicillin-Binding Proteins (PBPs)[6]. Mechanism: Unlike the non-covalent binding of Epalrestat, these compounds leverage their electrophilic nature. The well-characterized catalytic residue of PBP, Ser62, acts as a nucleophile. It attacks the activated double bond of the rhodanine derivative via a Michael addition, resulting in irreversible covalent inhibition of bacterial cell wall synthesis[6].

Quantitative Pharmacological Profiles

To contextualize the efficacy of rhodanine derivatives across different therapeutic areas, the following table summarizes key quantitative data derived from validated in vitro assays.

| Compound / Derivative Class | Target Enzyme / Pathogen | Mechanism of Action | Activity (IC50 / MIC) |

| Epalrestat | Aldose Reductase (ALR2) | Reversible, non-competitive inhibition | IC50 ~ 0.01 - 0.12 µM |

| 5-Arylidene rhodanines | Penicillin-Binding Proteins (PBPs) | Irreversible covalent binding (Michael addition) | MIC ~ 1.12 - 2.5 µg/mL |

| Rhodanine-3-acetamide | Aldehyde Reductase (ALR1) | Reversible inhibition | IC50 ~ 2.18 µM |

| Mycosidine congeners | C. albicans PMT1 | Protein mannosyltransferase 1 inhibition | IC50 ~ 0.2 - 3.0 µM |

Self-Validating Experimental Workflows

Because rhodanines are notorious for thiol-trapping, colloidal aggregation, and photometric interference[3][5], any HTS hit must be subjected to rigorous, self-validating triage.

Fig 2: Self-validating triage workflow to distinguish true rhodanine hits from assay artifacts.

Protocol 1: Triage of Thiol-Reactive PAINS via ALARM NMR

Objective: To distinguish specific non-covalent inhibitors from promiscuous electrophiles[5]. Causality: The ALARM (A La Assay for Reactive Molecules) NMR monitors the 13C-chemical shifts of the human La antigen, which contains reactive cysteines. If a rhodanine covalently modifies these cysteines via Michael addition, a massive conformational change occurs, altering the NMR spectrum.

Step-by-Step Methodology:

-

Preparation: Express and purify 13C-methyl-labeled human La antigen. Prepare a 50 µM protein solution in NMR buffer (50 mM sodium phosphate, pH 7.0).

-

Incubation: Add the rhodanine hit compound at a 10-fold molar excess (500 µM) to the protein solution. Incubate at 37°C for 1 hour.

-

Data Acquisition: Acquire a 2D 13C-1H HMQC NMR spectrum.

-

Self-Validating Checkpoint: Run a parallel control containing the compound and 5 mM Dithiothreitol (DTT).

-

Validation Logic: If the compound causes spectral shifts in the absence of DTT, but the spectrum remains wild-type in the presence of DTT, the compound is a thiol-reactive PAINS artifact (the DTT outcompeted the protein for the electrophile). Discard the hit.

-

Protocol 2: Kinetic Validation of Reversible ALR2 Inhibition

Objective: To confirm that a rhodanine derivative (e.g., an Epalrestat analog) inhibits Aldose Reductase through specific, reversible binding rather than colloidal aggregation. Causality: Rhodanines can form microscopic colloidal aggregates in aqueous buffers that non-specifically sequester and inhibit enzymes. Aggregates are disrupted by non-ionic detergents.

Step-by-Step Methodology:

-

Assay Setup: Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, 10 mM DL-glyceraldehyde (substrate), and purified human recombinant ALR2.

-

Aggregation Counter-Screen: Perform the IC50 determination in two parallel conditions: Buffer A (standard) and Buffer B (supplemented with 0.1% Triton X-100).

-

Self-Validating Checkpoint:

-

Validation Logic: If the IC50 value shifts by more than 5-fold (becomes weaker) in Buffer B, the compound is acting as a colloidal aggregator. A true, specific inhibitor will maintain its IC50 regardless of the detergent.

-

-

Reversibility Testing (Jump-Dilution): Pre-incubate ALR2 with the compound at 10x the IC50 concentration for 30 minutes. Rapidly dilute the mixture 100-fold into a buffer containing the substrate and monitor the recovery of enzymatic activity (NADPH oxidation at 340 nm). Full recovery of the initial velocity confirms reversible binding.

Conclusion

The 2-thioxo-1,3-thiazolidinone scaffold remains one of the most polarizing structures in drug development. While its inherent electrophilicity frequently triggers PAINS-related assay interference, careful structural tuning can harness this reactivity for targeted covalent antimicrobial inhibition, or suppress it entirely to yield highly specific, non-covalent drugs like Epalrestat. By anchoring our discovery programs in rigorous, self-validating biochemical and biophysical protocols, we can confidently navigate the complex pharmacology of the rhodanine class.

References

-

Tomasić, T., & Masic, L. P. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry.[Link]

-

Wikipedia Contributors. (2024). Epalrestat. Wikipedia, The Free Encyclopedia. [Link]

-

El-Kabbani, O., Ruiz, F., Darmanin, C., & Chung, R. P. (2004). Aldose reductase structures: implications for mechanism and inhibition. Cellular and Molecular Life Sciences.[Link]

-

Baell, J. B., & Nissink, J. W. M. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery.[Link]

-

Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry (ACS Publications).[Link]

-

Zarenezhad, E., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Scientific Research Publishing (SCIRP). [Link]

Sources

- 1. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epalrestat - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Aldose reductase structures: implications for mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives [scirp.org]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] The specific compound, 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea, combines this potent core with a phenylurea moiety, suggesting a complex and potentially valuable biological profile. This technical guide provides a comprehensive, in-depth walkthrough of a robust in silico modeling workflow for this compound. As a self-validating system, this guide moves beyond a simple recitation of steps to explain the causal-driven logic behind each methodological choice, from initial ligand preparation to advanced molecular dynamics simulations. Our objective is to equip researchers with the foundational expertise to computationally dissect the molecular behavior of this and similar thiazolidinone derivatives, thereby accelerating rational drug design and lead optimization efforts.[4]

The Strategic Imperative of In Silico First

In modern drug discovery, a "fail fast, fail cheap" philosophy is paramount. Late-stage clinical failures are extraordinarily costly. Computational, or in silico, modeling allows us to front-load the discovery process, identifying promising candidates and eliminating those with unfavorable properties long before expensive and time-consuming wet-lab synthesis.[5] This guide outlines a validated computational cascade designed to build a comprehensive profile of our lead compound, 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea.

Figure 2: The core workflow for a molecular docking experiment.

Interpreting Docking Results

A lower binding affinity score (more negative) generally indicates a more favorable binding interaction. However, this score is only one piece of the puzzle.

| Parameter | Interpretation | Example Value |

| Binding Affinity | Estimated free energy of binding. More negative is better. | -9.95 kcal/mol [6] |

| Hydrogen Bonds | Strong, directional interactions crucial for specificity. | H-bond with GLY121 [7] |

| Hydrophobic Interactions | Key drivers of binding in nonpolar pockets. | Interaction with Tyr119 [7] |

| π-π Stacking | Interactions between aromatic rings. | Stacking with Tyr59 [7] |

Table 1: Key parameters for evaluating molecular docking results.

Validating Stability: Molecular Dynamics Simulation

Molecular docking provides a static snapshot of a potential binding event. A Molecular Dynamics (MD) simulation is essential to validate this pose and understand the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. [8][9][10]

Step-by-Step Protocol: MD Simulation

This protocol provides a general overview using GROMACS, a popular MD engine.

-

System Preparation:

-

Take the best-docked complex from section 3.0 as the starting structure.

-

Generate a topology file for the ligand using a server like SwissParam or CGenFF. This file defines the force field parameters (bond lengths, angles, charges) for the small molecule.

-

Place the complex in a simulation box (e.g., cubic or dodecahedron).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

Causality: This detailed setup creates a more realistic approximation of the cellular environment, which is crucial for observing biologically relevant molecular motions.

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during the setup.

-

Equilibration: Perform a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure (NPT) equilibration to stabilize the pressure and density.

-

Causality: Equilibration ensures the system is stable at the desired temperature and pressure before the production simulation begins, preventing artifacts in the final trajectory.

-

-

Production MD Run: Run the simulation for a significant duration, typically 100-200 nanoseconds, saving the coordinates (trajectory) at regular intervals. [9][11]5. Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and is not undergoing major conformational changes. [11] * Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and rigid regions. High fluctuation in the binding site may indicate an unstable interaction.

-

Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified during docking over the course of the simulation.

-

Predicting Drug-Likeness: ADMET Profiling

A compound that binds tightly to its target is useless if it cannot reach that target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital step to assess the "drug-likeness" of a molecule. [1][12]

Step-by-Step Protocol: ADMET Prediction

-

Tool Selection: Utilize free web-based tools like SwissADME or pkCSM, or commercial software packages. [12]2. Input: Input the SMILES string of the 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea molecule.

-

Analysis of Key Parameters:

-

Lipinski's Rule of Five: A set of rules of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

-

Pharmacokinetics: Predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism). [13] * Toxicity: Predict potential toxicities such as AMES mutagenicity, hepatotoxicity, and skin sensitization.

-

| ADMET Parameter | Desired Outcome | Rationale |